1-(2,5-Difluorobenzoyl)piperazine
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Overview
Description
1-(2,5-Difluorobenzoyl)piperazine is an organic compound classified as a piperazine derivative. It features a six-membered ring composed of four carbon atoms and two nitrogen atoms, with a difluorobenzoyl group attached to the piperazine ring. This compound is known for its distinctive physical properties, including solubility in water, ethanol, and other organic solvents .
Mechanism of Action
Target of Action
The primary target of 1-(2,5-Difluorobenzoyl)piperazine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine . These neurochemical changes, in turn, impact behavior, mood, and cognition .
Mode of Action
This compound acts as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones . This leads to various changes in the nervous system, affecting behavior, mood, and cognition .
Biochemical Pathways
It is known that the compound’s action on the serotonin 5-ht2a receptor influences theserotonergic pathways in the brain . These pathways are involved in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and exhibits solubility in water, ethanol, and other organic solvents . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter and hormone levels. By acting as an agonist of the serotonin 5-HT2A receptor, the compound triggers the release of serotonin, norepinephrine, and dopamine . These neurochemical changes can lead to alterations in mood, behavior, and cognition .
Preparation Methods
The synthesis of 1-(2,5-Difluorobenzoyl)piperazine typically involves the reaction of piperazine with 2,5-difluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These methods often employ microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
1-(2,5-Difluorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(2,5-Difluorobenzoyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is employed in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,5-Difluorobenzoyl)piperazine can be compared with other similar compounds, such as:
1-(2,4-Difluorobenzoyl)piperazine: This compound has a similar structure but with the fluorine atoms positioned differently on the benzoyl ring.
1-(2,5-Difluorobenzyl)piperazine: This compound features a benzyl group instead of a benzoyl group, leading to different chemical and biological properties.
1-(2-Fluorophenyl)piperazine: This compound has a single fluorine atom on the phenyl ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.
Properties
IUPAC Name |
(2,5-difluorophenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUKRHGVCYWYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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